p-Amino-N-(2-diethylaminoethyl)benzamide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Amino-N-(2-diethylaminoethyl)benzamide sulfate, also known as 4-AMINO-N-(2-(DIETHYLAMINO)ETHYL)BENZAMIDE SULFATE, is a chemical compound with the linear formula C13H23N3O5S . It has a molecular weight of 333.409 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of the compound involves the reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature . The reaction yields the title compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H23N3O5S . Further details about the molecular structure are not available from the search results.Safety and Hazards
The safety data sheet for a related compound, procainamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Properties
CAS No. |
63887-34-3 |
---|---|
Molecular Formula |
C13H23N3O5S |
Molecular Weight |
333.41 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide;sulfuric acid |
InChI |
InChI=1S/C13H21N3O.H2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;1-5(2,3)4/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);(H2,1,2,3,4) |
InChI Key |
YPKXIQOEOPDWBK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.